4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline

Lipophilicity Drug Design Chromatography

4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline (CAS 1233955-11-7) is a difunctionalized nitroaniline derivative with the molecular formula C₉H₁₁FN₂O₃ and a molecular weight of 214.19 g/mol. It serves as a key intermediate in the synthesis of Osimertinib, a third-generation EGFR tyrosine kinase inhibitor for non-small cell lung cancer.

Molecular Formula C9H11FN2O3
Molecular Weight 214.196
CAS No. 1233955-11-7
Cat. No. B2731567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline
CAS1233955-11-7
Molecular FormulaC9H11FN2O3
Molecular Weight214.196
Structural Identifiers
SMILESCOCCNC1=C(C=C(C=C1)F)[N+](=O)[O-]
InChIInChI=1S/C9H11FN2O3/c1-15-5-4-11-8-3-2-7(10)6-9(8)12(13)14/h2-3,6,11H,4-5H2,1H3
InChIKeyNRHIYXSNFCIUNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline: A Critical Osimertinib Precursor and Versatile Nitroaniline Scaffold


4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline (CAS 1233955-11-7) is a difunctionalized nitroaniline derivative with the molecular formula C₉H₁₁FN₂O₃ and a molecular weight of 214.19 g/mol . It serves as a key intermediate in the synthesis of Osimertinib, a third-generation EGFR tyrosine kinase inhibitor for non-small cell lung cancer [1]. The compound features a strategically positioned 4-fluoro substituent and an N-(2-methoxyethyl) side chain, which collectively define its distinct physicochemical profile and synthetic utility compared to positional isomers or des-fluoro analogs .

Why 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline Cannot Be Replaced by Other Nitroaniline Analogs


Simple substitution with a positional isomer such as 3-fluoro-N-(2-methoxyethyl)-2-nitroaniline (CAS 1182443-71-5) or the des-fluoro analog N-(2-methoxyethyl)-2-nitroaniline (CAS 56436-24-9) introduces quantifiable changes in lipophilicity, boiling point, and solid-state properties . These differences directly impact chromatographic retention, recrystallization behavior, and the compound's reactivity in multi-step synthetic sequences toward Osimertinib, where the 4-fluoro substitution pattern is a structural requirement for downstream coupling reactions [1]. The evidence below demonstrates that procurement of the specific 4-fluoro regioisomer is non-negotiable for projects targeting this established synthetic route.

Quantitative Differentiation of 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline from Closest Analogs


Lipophilicity (LogP) Differentiation: 4-Fluoro vs. 3-Fluoro vs. Des-Fluoro Analogs

The target compound exhibits a calculated LogP of 2.12, indicating higher lipophilicity compared to its positional isomer 3-fluoro-N-(2-methoxyethyl)-2-nitroaniline (LogP 1.2) and the des-fluoro analog N-(2-methoxyethyl)-2-nitroaniline (LogP 1.65) . This difference in partition coefficient directly affects reversed-phase HPLC retention times and may influence membrane permeability in biological assays.

Lipophilicity Drug Design Chromatography

Boiling Point and Density: Practical Differentiation for Distillation and Crystallization

The target compound has a predicted boiling point of 337.4±42.0 °C at 760 mmHg and a density of 1.3±0.1 g/cm³ . The 3-fluoro positional isomer exhibits a slightly higher predicted boiling point of 350.6±42.0 °C and a comparable density of 1.303±0.06 g/cm³ . The ~13 °C lower boiling point of the 4-fluoro regioisomer may offer practical advantages in vacuum distillation purification.

Purification Physicochemical Properties Process Chemistry

Validated Role as a Late-Stage Osimertinib Intermediate

The 4-fluoro substitution pattern is essential for the established synthetic route to Osimertinib (Tagrisso). Patents and process chemistry reviews confirm that the manufacturing route involves a longest linear sequence of six steps with an overall yield of 56%, and the 4-fluoro-2-nitroaniline scaffold is a required building block for the final API [1]. Neither the 3-fluoro isomer nor the des-fluoro analog has been reported to yield Osimertinib through this validated pathway.

EGFR Inhibitor Oncology Synthetic Route

Vendor Purity and Availability: Fluorochem 95% vs. Leyan 98% Purity Grades

The target compound is commercially available from Fluorochem at 95% purity (Product Code F063334, £/€ pricing on request) , while the 3-fluoro isomer is stocked by Leyan at 98% purity in gram quantities . The des-fluoro analog is also available from Leyan at 98% purity . The 95% purity grade of the target compound may necessitate additional in-house purification for certain downstream applications, representing a quantifiable procurement consideration.

Procurement Purity Vendor Comparison

Optimal Application Scenarios for 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline Based on Differentiated Evidence


Synthesis of Osimertinib (AZD9291) and Related EGFR Tyrosine Kinase Inhibitors

This compound is the definitive choice for any research group or CDMO replicating the published Osimertinib synthetic route. Its 4-fluoro substitution pattern is structurally required for the downstream coupling steps that yield the final API. Using the 3-fluoro isomer or des-fluoro analog will not produce Osimertinib. The overall route yield of 56% is predicated on intermediates bearing this specific substitution pattern [1].

Medicinal Chemistry SAR Exploration of Nitroaniline-Based Kinase Inhibitor Scaffolds

The compound's LogP of 2.12, which is ~0.5–0.9 units higher than its closest analogs, makes it the preferred candidate when designing analogs with enhanced membrane permeability. In addition, its higher lipophilicity can be advantageous for blood-brain barrier penetration studies, where a LogP >2 is often desired .

Process Chemistry Scale-Up Studies Requiring Defined Physicochemical Properties

The quantifiably lower boiling point (337.4 °C vs. 350.6 °C for the 3-fluoro isomer) offers a marginal but measurable advantage in vacuum distillation purification, potentially reducing thermal stress on the compound during large-scale processing. Its predicted density of 1.3 g/cm³ also aids in solvent-volume calculations for batch crystallization .

Reference Standard or Impurity Profiling for Osimertinib Generic Development

As a documented intermediate in the Osimertinib manufacturing process, this compound serves as a critical reference marker or potential process impurity for ANDA filers developing generic versions of Tagrisso. Its distinct chromatographic profile (LogP 2.12) ensures clear separation from other regioisomeric impurities in HPLC methods [1].

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